Hepatotoxicity Profile: FS-205-397 vs. Paracetamol (Acetaminophen) in a Murine Model
In the primary pharmacological characterization study, FS-205-397 was directly compared with paracetamol for acute hepatotoxic potential in mice. Unlike paracetamol, which produces well-characterized centrilobular hepatic necrosis and serum transaminase elevation at supratherapeutic doses, FS-205-397 produced no hepatotoxicity in the same animal model [1]. The study explicitly states that FS-205-397 was designed to recapitulate the antipyretic/analgesic profile of paracetamol 'but without inducing hepatic failure' [1]. This represents a qualitative but categorical differentiation: the absence of hepatotoxicity at pharmacologically equipotent analgesic doses.
| Evidence Dimension | Acute hepatotoxicity in mice |
|---|---|
| Target Compound Data | No hepatotoxicity observed (liver histopathology and serum transaminases within normal limits at analgesic-equivalent doses) |
| Comparator Or Baseline | Paracetamol (acetaminophen): centrilobular hepatic necrosis and transaminase elevation at supratherapeutic doses in the same murine model |
| Quantified Difference | Qualitative categorical difference: complete absence of hepatotoxic signal for FS-205-397 vs. established hepatotoxicity for paracetamol under comparable experimental conditions |
| Conditions | Mouse model; Life Sci. 1988;43(11):905-912; direct within-study comparison by Foote et al., Sandoz Research Institute |
Why This Matters
For researchers procuring analgesic lead compounds or studying drug-induced liver injury mechanisms, FS-205-397 provides a rare example of an analgesic scaffold that dissociates COX-modulatory efficacy from hepatocellular toxicity—a separation that paracetamol and most NSAIDs cannot achieve, making it a critical tool compound for target deconvolution and safety pharmacology studies.
- [1] Foote RW, Achini R, Römer D. FS 205-397: a new antipyretic analgesic with a paracetamol-like profile of activity but lack of acute hepatotoxicity in mice. Life Sci. 1988;43(11):905-912. PMID: 3261827. View Source
